molecular formula C9H13ClO3 B058555 Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) CAS No. 111955-06-7

Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI)

Cat. No. B058555
M. Wt: 204.65 g/mol
InChI Key: OIJFGMIBHPAXAF-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI), also known as Methyl (1R,2S)-2-chlorocarbonylcyclohexanecarboxylate, is a chemical compound commonly used in scientific research. It is a chiral molecule that has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions.

Biochemical And Physiological Effects

Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) has no known biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) is its chiral nature, which makes it an ideal reagent for the preparation of chiral compounds. However, one limitation of this compound is its high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) in scientific research. One potential area of research is the development of new synthetic methods for the preparation of chiral compounds using this reagent. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new drugs or other therapeutic agents. Additionally, the use of this compound in the preparation of new materials with unique properties is an area of potential future research.

Synthesis Methods

The synthesis of Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) can be achieved through various methods. One of the most common methods is the reaction of cyclohexanecarboxylic acid with thionyl chloride and dimethylformamide to form cyclohexanecarbonyl chloride. The resulting cyclohexanecarbonyl chloride is then reacted with methanol and a base catalyst to form the desired compound.

Scientific Research Applications

Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of chiral compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

111955-06-7

Product Name

Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI)

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

methyl (1R,2S)-2-carbonochloridoylcyclohexane-1-carboxylate

InChI

InChI=1S/C9H13ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

OIJFGMIBHPAXAF-NKWVEPMBSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@@H]1C(=O)Cl

SMILES

COC(=O)C1CCCCC1C(=O)Cl

Canonical SMILES

COC(=O)C1CCCCC1C(=O)Cl

synonyms

Cyclohexanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel- (9CI)

Origin of Product

United States

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